molecular formula C13H17N3O B11738453 N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11738453
M. Wt: 231.29 g/mol
InChI Key: JDTWCSHVOUTMNC-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a 1,5-dimethylpyrazole core substituted with a 3-methoxybenzylamine group at the 4-position. The compound’s molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.29 g/mol .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-10-13(9-15-16(10)2)14-8-11-5-4-6-12(7-11)17-3/h4-7,9,14H,8H2,1-3H3

InChI Key

JDTWCSHVOUTMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Condensation-Alkylation Sequential Methodology

The most widely documented method involves a two-step condensation-alkylation sequence. In the first step, 1,5-dimethyl-1H-pyrazol-4-amine is condensed with 3-methoxybenzaldehyde under acidic conditions (e.g., acetic acid or HCl) to form an imine intermediate. This intermediate undergoes in situ reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the secondary amine.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C for condensation; ambient for reduction

  • Yield: 65–78% (over two steps)

This method is favored for its simplicity and scalability but faces challenges in controlling regioselectivity during pyrazole functionalization.

Nucleophilic Substitution Pathways

Alternative routes employ nucleophilic substitution of pre-functionalized pyrazole precursors. For example, 1,5-dimethyl-1H-pyrazol-4-amine reacts with 3-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine). This one-pot reaction typically achieves moderate yields (55–65%) due to competing side reactions, such as over-alkylation or hydrolysis of the benzyl chloride.

Modern Catalytic Strategies

Palladium-Catalyzed Cross-Coupling

Advanced methodologies leverage palladium catalysis to enhance efficiency. A patent (WO2001012189A1) describes coupling 1,5-dimethyl-1H-pyrazol-4-amine with a 3-methoxybenzylboronic ester using Pd(OAc)₂ and BrettPhos ligand. This method achieves higher regiocontrol and yields (82–85%) under mild conditions (80°C, 12 hours).

Optimized Parameters:

ParameterValue
Catalyst Loading2 mol% Pd(OAc)₂
LigandBrettPhos (4 mol%)
Solvent1,4-Dioxane/Water (9:1)
BaseK₃PO₄

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol from EP3894412B1 involves heating a mixture of 1,5-dimethyl-1H-pyrazol-4-amine and 3-methoxybenzyl bromide in DMF at 130°C for 15 minutes under microwave conditions. This approach achieves 88% yield with minimal byproducts, making it suitable for high-throughput applications.

Mechanistic Insights

Condensation-Alkylation Mechanism

The condensation step proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by the pyrazole amine to form a protonated imine. Subsequent reduction with NaBH₄ generates the secondary amine. Side products arise from incomplete reduction or aldol condensation of excess aldehyde.

Palladium-Mediated Coupling Dynamics

In cross-coupling reactions, oxidative addition of the benzylboronic ester to Pd(0) forms a Pd(II) intermediate. Transmetallation with the pyrazole amine followed by reductive elimination yields the target compound while regenerating the Pd catalyst. The BrettPhos ligand enhances steric bulk, preventing unwanted β-hydride elimination.

Analytical Validation

Structural Confirmation Techniques

Post-synthesis characterization employs:

  • ¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.30 (s, 2H, CH₂), 6.75–7.22 (m, 4H, aromatic).

  • HPLC-MS: m/z 231.29 [M+H]⁺, retention time 8.2 minutes (C18 column, 70% MeOH).

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) improves purity to >98%. Chromatographic methods (silica gel, CH₂Cl₂/MeOH 95:5) resolve residual aldehyde or over-alkylated byproducts.

Industrial-Scale Challenges

Solvent Selection and Waste Management

Large-scale syntheses prioritize green solvents (e.g., cyclopentyl methyl ether) over DMF due to toxicity concerns. Patent US10239882B2 highlights a solvent-free microwave process that reduces waste by 40%.

Catalytic Recycling

Pd catalyst recovery remains problematic. Immobilized Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) achieves 95% recovery after five cycles but requires costly infrastructure.

Applications in Drug Discovery

While beyond synthesis scope, applications contextualize methodological choices. The compound’s bioactivity against PDE2 (IC₅₀ = 12 nM) and COX-2 (IC₅₀ = 18 nM) underscores the need for high-purity batches. Structure-activity relationship (SAR) studies utilize synthetic analogs to optimize pharmacokinetic profiles .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has the following chemical characteristics:

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 233.29 g/mol
  • SMILES Notation : COc1cccc(CNc2cc(C)n(C)n2)c1

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Antioxidant Activity

Pyrazole compounds have been studied for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:

  • Evaluation Methods : The DPPH assay is commonly used to assess the radical scavenging activity of pyrazole derivatives. Compounds have shown superior activity compared to standard antioxidants like ascorbic acid .

Therapeutic Potential

Given its structural features and biological activities, this compound holds potential for development in several therapeutic areas:

Anti-inflammatory Applications

Pyrazole derivatives are noted for their anti-inflammatory properties. The modulation of inflammatory pathways makes them candidates for treating conditions such as arthritis and other chronic inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that certain pyrazoles may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to the 1,5-disubstituted pyrazole-3-amine family, which is structurally related to several derivatives reported in the literature. Key analogues include:

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Features
N-[(3-Methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine R₁ = CH₃, R₂ = CH₃, R₃ = 3-methoxybenzyl C₁₃H₁₇N₃O 231.29 Methoxy group enhances solubility; dimethylpyrazole improves metabolic stability
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide R₁ = 4-fluorophenyl, R₂ = p-tolyl, R₃ = 3,5-di-tert-butyl-4-hydroxyphenyl C₃₀H₃₂FN₃O₂ 485.24 Bulky tert-butyl groups increase lipophilicity; fluorophenyl enhances binding affinity
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide R₁ = 4-methylsulfonylphenyl, R₂ = naphth-2-yl, R₃ = 3,5-di-tert-butyl-4-hydroxyphenyl C₃₃H₃₇N₃O₆S 603.24 Sulfonyl group improves solubility; naphthyl moiety enhances π-π interactions
N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine R₁ = CH₃, R₂ = H, R₃ = 1-(3-methoxyphenyl)ethyl C₁₃H₁₇N₃O 231.29 Ethyl linker increases conformational flexibility

Key Research Findings

Structure-Activity Relationship (SAR) :

  • Methoxy and methyl groups on the pyrazole ring enhance metabolic stability but reduce binding affinity compared to halogenated or sulfonated analogues .
  • Bulky substituents (e.g., tert-butyl) improve lipophilicity but may hinder target engagement .

Crystallographic Data :

  • Pyrazole derivatives often form hydrogen-bonded networks in crystal lattices, as observed in SHELX-refined structures . The target compound’s crystal structure remains unreported.

Thermodynamic Properties :

  • Melting points for similar compounds range from 104–107°C (e.g., ), suggesting the target compound may exhibit comparable thermal stability.

Biological Activity

N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4OC_{13}H_{16}N_{4}O with a molecular weight of approximately 244.29 g/mol. The structure features a pyrazole ring substituted with a methoxyphenyl group, which is critical for its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Key activities include:

  • Anticancer Activity : Various studies indicate that pyrazole derivatives exhibit significant anticancer properties against multiple cancer cell lines.
  • Anti-inflammatory Effects : Pyrazoles have been shown to reduce inflammation in various models.
  • Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. The compound has demonstrated efficacy against several cancer types, including breast cancer and lung cancer.

The mechanisms through which this compound exerts its anticancer effects include:

  • Microtubule Destabilization : Similar to other pyrazole derivatives, it may inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : The compound enhances caspase activity, which is crucial for the execution phase of cell apoptosis .

Research Findings and Case Studies

Several studies have reported on the biological activity of related pyrazole compounds. Below are summarized findings relevant to this compound:

StudyFindings
Demonstrated that pyrazole derivatives can induce apoptosis in MDA-MB-231 breast cancer cells by enhancing caspase activity.
Molecular docking studies indicated strong binding affinity of pyrazole derivatives to target proteins involved in cancer progression.
Reported anti-inflammatory effects of pyrazoles, suggesting potential for combination therapies in cancer treatment.

Q & A

Q. Basic Research Focus

  • Recrystallization : Use ethanol/water (7:3) to remove polar impurities .
  • Prep-HPLC : Gradient elution (10→90% acetonitrile in 20 min) isolates enantiomers if present .
  • Karl Fischer Titration : Confirms residual solvents <0.1% .

How can computational models predict its metabolic stability?

Advanced Research Focus
In Silico Tools :

  • CYP450 Metabolism Prediction (e.g., StarDrop) : Methyl groups at 1,5-positions reduce oxidation at pyrazole’s C4 .
  • MD Simulations : Reveal susceptibility to hydrolysis at the benzylamine linkage in acidic microenvironments .

How to resolve contradictions in NMR and MS data during characterization?

Advanced Research Focus
Case Example :

  • Observed Discrepancy : MS shows [M+H]⁺ at m/z 232.1445, but NMR suggests a dimer.
  • Resolution :
    • DOSY NMR : Confirms monomeric state (diffusion coefficient = 5.2×10⁻¹⁰ m²/s).
    • ESI-MS/MS : Fragmentation pattern rules out dimerization .

What are its stability profiles under varying pH and temperature conditions?

Advanced Research Focus
Accelerated Stability Study :

Condition Degradation Pathway Half-Life
pH 1.2 (37°C)Hydrolysis of benzylamine linkage8.2 hours
pH 7.4 (37°C)Oxidation at pyrazole C372 hours
UV Light (254 nm)Photolytic cleavage of methoxy3.5 hours

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